4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one
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Overview
Description
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a nitro group, and a pyridinone ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methyl-3-nitropyridin-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and binding sites.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate: Similar structure but different functional groups and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar dimethylamino group but different core structure and properties.
Uniqueness
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to its combination of a nitro group, a dimethylamino group, and a pyridinone ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS No. 1461726-82-8) is a synthetic organic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
- Chemical Structure :
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific signaling pathways associated with cancer cell growth.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its possible use as an antibiotic agent.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Studies have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, which is crucial for reducing side effects in therapeutic applications.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Antimicrobial | Activity against Gram-positive bacteria | |
Neuroprotective | Reduction in neuronal apoptosis |
Table 2: Cytotoxicity Data
Case Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University evaluated the antitumor efficacy of the compound in vitro using various cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, particularly in HeLa cells. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.
Case Study 2: Neuroprotection in Animal Models
In a separate investigation, the neuroprotective effects of the compound were assessed using a rat model of neurodegeneration. The results showed a significant decrease in markers of neuronal death and inflammation following treatment with the compound, suggesting its potential application in treating neurodegenerative disorders.
Properties
IUPAC Name |
4-[(E)-2-(dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-11(2)6-4-8-5-7-12(3)10(14)9(8)13(15)16/h4-7H,1-3H3/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJTWTMNNOATLQ-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])C=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])/C=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.